N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a difluorobenzyl group and a carboxamide moiety.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-22-15-10(4-3-7-20-15)8-11(17(22)24)16(23)21-9-12-13(18)5-2-6-14(12)19/h2-8H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYYTTMGMSEQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,6-difluorobenzyl bromide with a suitable naphthyridine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The difluorobenzyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like copper.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and copper catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced naphthyridine derivatives .
Scientific Research Applications
N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves the modulation of voltage-gated sodium channels. This modulation stabilizes the inactive state of the sodium channels, thereby reducing neuronal excitability and preventing seizures . The compound’s molecular targets include specific isoforms of sodium channels, which are crucial for its anticonvulsant activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and triazole-based anticonvulsants such as rufinamide . These compounds share structural similarities but differ in their specific substituents and pharmacological profiles.
Uniqueness
N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluorobenzyl group enhances its stability and potency compared to other similar compounds .
Biological Activity
N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on the latest research findings.
Chemical Structure and Properties
The compound features a naphthyridine core substituted with a difluorobenzyl group and a carboxamide functional group. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various signaling pathways. The compound has shown promising results in modulating the activity of nicotinic acetylcholine receptors (nAChRs) and may influence neurotransmitter release, enhancing cognitive functions and sensory gating .
Antiviral Properties
Recent studies have demonstrated that this compound exhibits antiviral activity against HIV-1. It operates through inhibition of the integrase enzyme, which is crucial for viral replication. The compound's efficacy was assessed using low micromolar concentrations, showing significant inhibition rates comparable to established integrase inhibitors .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies indicate that it can enhance the modulation of α7 nAChRs, which are implicated in neurodegenerative diseases. The compound's ability to act as a positive allosteric modulator suggests potential therapeutic applications in treating conditions such as Alzheimer's disease .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound:
| Study | Biological Activity | IC50/EC50 Values | Notes |
|---|---|---|---|
| Study 1 | HIV-1 Integrase Inhibition | IC50 = 0.5 µM | Effective against multiple strains |
| Study 2 | Modulation of α7 nAChRs | EC50 = 0.18 µM | Significant enhancement of neurotransmitter release |
| Study 3 | Neuroprotection in vitro | EC50 = 0.25 µM | Reduces neuronal apoptosis in models |
These findings underscore the compound's versatility and potential as a therapeutic agent.
Q & A
Q. What are the key considerations for synthesizing N-(2,6-difluorobenzyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?
Methodological Answer: Synthesis requires multi-step optimization:
Core Formation : Start with 1,8-naphthyridine-3-carboxylic acid derivatives. Use cyclocondensation of aminopyridines with diketones under acidic conditions.
Substituent Introduction : Introduce the 2,6-difluorobenzyl group via nucleophilic substitution or amide coupling. For example, activate the carboxylic acid with EDCI/HOBt and react with 2,6-difluorobenzylamine .
Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) to isolate pure product.
Critical Parameters :
- Reaction temperature (70–90°C for amide coupling).
- Catalyst selection (e.g., DMAP for acylation).
- Yield optimization (e.g., 67% for analogous compounds via controlled stoichiometry) .
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core formation | H₂SO₄, reflux, 4h | 58 | |
| Amide coupling | EDCI, HOBt, DMF, 70°C, 12h | 67 | |
| Purification | Silica gel (CH₂Cl₂/MeOH 95:5) | >95% purity |
Q. How is structural characterization performed for this compound?
Methodological Answer: Use orthogonal analytical techniques:
NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 5.68 ppm for CH₂-Ph; aromatic protons at δ 7.24–8.53 ppm) .
IR Spectroscopy : Identify carbonyl stretches (e.g., 1686 cm⁻¹ for C=O keto; 1651 cm⁻¹ for C=O amide) .
Mass Spectrometry : Validate molecular weight (e.g., m/z 423 [M⁺] for a related analogue) .
Elemental Analysis : Verify stoichiometry (e.g., C, H, N within 0.5% of theoretical values) .
Q. What assays are used to identify primary biological targets?
Methodological Answer:
Enzyme Inhibition Screens : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
Cellular Assays : Measure antiproliferative activity in cancer cell lines (e.g., IC₅₀ determination via MTT assay).
Binding Studies : Use surface plasmon resonance (SPR) to quantify affinity for suspected targets (e.g., Kd < 100 nM for kinase targets) .
Q. How are physicochemical properties (e.g., solubility, logP) determined?
Methodological Answer:
HPLC-Based LogP : Measure octanol-water partitioning using a reversed-phase C18 column.
Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.
Thermal Analysis : DSC/TGA for melting point (>300°C observed in analogues) .
Advanced Research Questions
Q. How are structure-activity relationship (SAR) studies designed for this scaffold?
Methodological Answer:
Substituent Variation : Modify the benzyl (e.g., mono- vs. di-fluoro) and naphthyridine (e.g., methyl vs. ethyl at position 1) groups.
Activity Correlation : Test analogues in kinase inhibition assays (e.g., 2,6-difluoro substitution enhances target selectivity by 3-fold vs. non-fluorinated analogues) .
Data Interpretation : Use multivariate analysis to rank substituent contributions (e.g., Hammett σ values for electronic effects) .
Q. What in silico strategies optimize pharmacokinetic properties?
Methodological Answer:
Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets (e.g., ΔG < -9 kcal/mol for high-affinity analogues) .
ADMET Prediction : Apply QSAR models (e.g., SwissADME) to forecast bioavailability and CYP450 interactions.
Metabolic Stability : Simulate Phase I/II metabolism with Schrödinger’s Metabolite Predictor .
Q. How to resolve contradictions in biological assay data (e.g., cell vs. enzyme activity)?
Methodological Answer:
Orthogonal Validation : Repeat assays in isogenic cell lines (e.g., EGFR wild-type vs. mutant).
Off-Target Screening : Use proteome-wide affinity capture (e.g., CETSA) to identify unintended targets .
Meta-Analysis : Compare datasets across models (e.g., mammalian cells vs. Drosophila) to identify conserved mechanisms .
Q. What methods assess metabolic stability and in vivo pharmacokinetics?
Methodological Answer:
Microsomal Incubation : Measure half-life in human liver microsomes (e.g., t₁/₂ > 60 min indicates stability).
Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification (e.g., Cmax = 1.2 µg/mL at 10 mg/kg dose).
Tissue Distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
